molecular formula C11H21NO B11909840 7-Pentylazepan-2-one CAS No. 84460-49-1

7-Pentylazepan-2-one

Katalognummer: B11909840
CAS-Nummer: 84460-49-1
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: BUAVDNKUSNKBRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Pentylazepan-2-one is a seven-membered heterocyclic compound with a nitrogen atom in the ring It is a derivative of azepane, specifically substituted with a pentyl group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pentylazepan-2-one can be achieved through several methods. One common approach involves the ring-expansion reaction of a smaller cyclic precursor. For example, a 4-substituted cyclohexanone can be converted to the desired azepane derivative using a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF3.OEt2 . This method allows for the preparation of enantiomerically pure lactams.

Industrial Production Methods

Industrial production of this compound may involve similar ring-expansion techniques, optimized for large-scale synthesis. The use of readily available starting materials and efficient catalytic systems can enhance the yield and purity of the final product. Additionally, the process may be designed to minimize the production of by-products and waste, making it more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

7-Pentylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

7-Pentylazepan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Pentylazepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Benzylazepan-2-one: Similar in structure but with a benzyl group instead of a pentyl group.

    6-Ethylpiperidin-2-one: A six-membered ring with an ethyl group.

    5-Methylpyrrolidin-2-one: A five-membered ring with a methyl group.

Uniqueness

7-Pentylazepan-2-one is unique due to its specific substitution pattern and ring size, which confer distinct chemical and biological properties. Its seven-membered ring structure provides a different spatial arrangement compared to smaller or larger rings, affecting its reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

84460-49-1

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

7-pentylazepan-2-one

InChI

InChI=1S/C11H21NO/c1-2-3-4-7-10-8-5-6-9-11(13)12-10/h10H,2-9H2,1H3,(H,12,13)

InChI-Schlüssel

BUAVDNKUSNKBRL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCCCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.